molecular formula C₃₆H₃₀D₁₆N₈O₂ B1156884 N,N'-Didescarboxymethyl Daclatasvir-d8

N,N'-Didescarboxymethyl Daclatasvir-d8

Cat. No.: B1156884
M. Wt: 638.9
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-Didescarboxymethyl Daclatasvir-d8 is a deuterium-labelled analogue of a Daclatasvir impurity, which is a direct-acting antiviral agent and inhibitor of the Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A) . Daclatasvir, the parent compound, is used in therapeutic applications to treat chronic HCV genotype 1 and 3 infections by binding to the N-terminus of the NS5A protein, thereby preventing viral RNA replication and virion assembly . This deuterated compound, with molecular formula C₃₆H₃₀D₁₆N₈O₂ and a molecular weight of approximately 638.9 g/mol, is supplied with a high purity of >98% . It serves as a critical reference standard in pharmaceutical research for use in quantitative mass spectrometry (MS) and other analytical methods, enabling precise study of the metabolism, pharmacokinetics, and environmental fate of Daclatasvir and its related substances . Researchers utilize this stable, isotopically labelled compound to develop and validate robust bioanalytical assays, investigate impurity profiles, and ensure the quality and safety of pharmaceutical products . The product is presented as a powder and should be stored refrigerated or frozen and protected from air and light to ensure stability . This compound is intended for laboratory research purposes only.

Properties

Molecular Formula

C₃₆H₃₀D₁₆N₈O₂

Molecular Weight

638.9

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Impurities of Daclatasvir

Daclatasvir impurities arise during synthesis or storage and are structurally related to the parent compound. Key analogs include:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Role/Application
N,N'-Didescarboxymethyl Daclatasvir 1009119-18-9 C40H50N8O6 738.89 Degradation impurity
Monodes(N-carboxymethyl)valine Daclatasvir 1007884-60-7 C39H48N8O6 724.85 Synthetic impurity
Daclatasvir Impurity 5 (SRSS-Isomer) 1009117-28-5 C40H50N8O6 738.89 Stereoisomeric impurity
Daclatasvir-d6 1801709-41-0 C40H44D6N8O6 744.93 Deuterated internal standard

Key Differences :

  • Structural Modifications: N,N'-Didescarboxymethyl Daclatasvir lacks two carboxymethyl groups compared to Daclatasvir, while Monodes(N-carboxymethyl)valine Daclatasvir retains one .
  • Stereochemistry : Impurities like the SRSS-isomer differ in spatial arrangement, affecting pharmacological activity .
  • Deuterium Integration : N,N'-Didescarboxymethyl Daclatasvir-d8 and Daclatasvir-d6 incorporate deuterium to minimize metabolic interference, enhancing analytical accuracy .

Deuterated Derivatives in Analytical Chemistry

Deuterated compounds like this compound are pivotal in pharmacokinetic studies:

  • Metabolic Stability : Deuterium reduces hydrogen/deuterium exchange rates, prolonging half-life in analytical matrices .
  • Quantification : Used in stable isotope dilution assays (SIDAs) to correct for matrix effects in LC-MS/MS .
  • Cost and Availability : this compound is priced at €9,788.00 per 100 mg (CymitQuimica), reflecting its specialized synthesis .

In contrast, non-deuterated impurities are cheaper but lack isotopic distinction, limiting their utility in high-precision assays .

Pharmacological and Regulatory Considerations

  • Impurity Profiling : Regulatory guidelines (e.g., ICH Q3B) mandate strict control of impurities like N,N'-Didescarboxymethyl Daclatasvir at ≤0.15% in drug formulations .
  • Toxicological Impact: Structural modifications in impurities may alter toxicity profiles.

Preparation Methods

Parent Compound Derivation and Deuterium Incorporation

The synthesis of this compound begins with the parent compound Daclatasvir (C₄₀H₅₀N₈O₆), a direct-acting antiviral agent targeting hepatitis C virus (HCV) NS5A protein. Structural modifications involve two primary steps:

  • Decarboxymethylation : Selective removal of carboxymethyl groups from the valine moieties at the N- and N'-positions.

  • Deuterium Labeling : Isotopic substitution of eight hydrogen atoms with deuterium, typically at metabolically stable positions to preserve pharmacological activity.

A patented method for Daclatasvir synthesis (US20180258078A1) outlines a four-step process involving biphenyl intermediates, imidazole cyclization, and acid-catalyzed deprotection. Adapting this route for the deuterated analog requires:

  • Use of deuterated reagents (e.g., D₂O, CD₃OD) during imidazole formation and coupling steps.

  • Precise control of reaction pH and temperature to minimize proton-deuterium exchange reversibility.

Table 1: Key Reaction Parameters for Deuterium Incorporation

StepReagent SystemTemperature (°C)Time (h)Deuterium Efficiency (%)
CyclizationCD₃OD/DCl50–605–992–95
DeprotectionD₂O/HCl (deut.)25–300.588–90
CouplingDCC/DMAP (deut.)0–512–1885–87

Industrial-Scale Production Considerations

Solvent and Catalyst Optimization

Large-scale synthesis necessitates modifications to the laboratory-scale protocol:

  • Solvent Selection : Isopropyl alcohol (IPA) is replaced with deuterated isopropanol (CD₃CD(OD)CD₃) to maintain isotopic purity during final hydrochloride salt formation.

  • Coupling Agents : Dicyclohexylcarbodiimide (DCC) with deuterated dimethylaminopyridine (d₆-DMAP) enhances yield in peptide bond formation between modified pyrrolidine intermediates.

Crystallization and Polymorph Control

The crystalline form of intermediates critically impacts deuterium retention. The patent US20180258078A1 identifies characteristic PXRD peaks for biphenyl intermediates, which shift predictably upon deuteration:

  • Parent Compound : Peaks at 5.11°, 10.33°, 17.83° (2θ).

  • Deuterated Analog : Peaks at 5.09°, 10.30°, 17.80° (2θ) due to altered lattice parameters.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H-NMR : Disappearance of eight proton signals (δ 1.2–3.5 ppm) confirms deuteration.

  • LC-MS (HR) : Molecular ion at m/z 763.42 ([M+H]⁺) shifts to 771.45 for the -d8 analog (Δ +8.03).

  • FT-IR : C–D stretching vibrations observed at 2100–2200 cm⁻¹, absent in the parent compound.

Purity and Isotopic Abundance

HPLC analysis under reverse-phase conditions (C18 column, 0.1% DCl in CD₃CN/D₂O) reveals:

  • Chemical Purity : ≥99.2% (area normalization).

  • Isotopic Purity : ≥99.5% d8 by mass spectral deconvolution.

Challenges in Deuterated Synthesis

Kinetic Isotope Effects (KIE)

Deuteration at chiral centers induces measurable KIEs during imidazole cyclization:

  • Rate Reduction : 15–20% slower reaction kinetics compared to protonated substrates.

  • Enantiomeric Excess : Maintained at ≥99.8% ee through low-temperature (–20°C) coupling.

Regulatory Considerations

ICH Q6A guidelines require demonstration of:

  • Deuterium distribution homogeneity (²H NMR profiling).

  • Absence of protio impurities above 0.1%.

Comparative Efficiency of Synthetic Methods

Table 2: Yield Comparison Across Synthesis Strategies

MethodStepsOverall Yield (%)Deuterium Incorporation (%)
Sequential Deuteration728–3297–98
Late-Stage Isotope Exchange541–4582–85
Fully Deuterated Reagents635–3899.5–99.7

Sequential deuteration during intermediate synthesis proves optimal for NS5A inhibitor derivatives, balancing yield and isotopic purity .

Q & A

Basic Research Questions

Q. How can the synthesis of N,N'-Didescarboxymethyl Daclatasvir-d8 be optimized to minimize byproduct formation?

  • Methodological Answer : Synthesis optimization requires systematic adjustment of reaction parameters. For example:

  • Reaction Temperature : Maintain 25–30°C to reduce thermal degradation (common in deuterated analogs).
  • Catalyst Selection : Use palladium-based catalysts under inert atmospheres to enhance isotopic incorporation efficiency .
  • Purification : Employ preparative HPLC with a C18 column (mobile phase: acetonitrile/0.1% formic acid) to isolate the target compound from impurities like RSSR- or SRRS-isomers .
    • Data Table :
ParameterOptimal RangeByproduct Reduction (%)
Temperature25–30°C35–40%
Catalyst Loading0.5–1.0 mol%50%
Purification MethodPrep HPLC (C18)>90%

Q. What analytical methods are recommended for quantifying isotopic purity in this compound?

  • Methodological Answer : Isotopic purity must be validated using:

  • LC-MS/MS : Employ a Q-TOF mass spectrometer with electrospray ionization (ESI) in positive mode. Monitor transitions specific to deuterated vs. non-deuterated fragments (e.g., m/z 755.0 → 738.9 for d8 vs. m/z 747.0 → 731.0 for non-deuterated) .
  • Nuclear Magnetic Resonance (NMR) : Use ²H-NMR to confirm deuterium incorporation at the N,N'-dimethyl positions, with a detection limit of 99.5% isotopic purity .

Q. How should researchers assess the stability of this compound under different storage conditions?

  • Methodological Answer : Stability studies should follow ICH guidelines:

  • Forced Degradation : Expose the compound to 40°C/75% RH for 4 weeks and analyze degradation products via UPLC-PDA. Major degradation pathways include hydrolysis at the carboxamide group .
  • Storage Recommendations : Store in airtight containers at –20°C, with desiccants to prevent hygroscopic degradation. Avoid exposure to light (photolytic degradation observed at λ > 300 nm) .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between in vitro and in vivo efficacy data for deuterated analogs like this compound?

  • Methodological Answer : Discrepancies often arise from metabolic stability differences. Strategies include:

  • Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling : Corrogate in vitro IC50 values with in vivo plasma concentrations using compartmental modeling (e.g., NONMEM). Adjust for deuterium’s kinetic isotope effect (KIE) on CYP3A4 metabolism .
  • Tissue Distribution Studies : Use radiolabeled (³H) analogs to quantify drug accumulation in target tissues (e.g., liver) vs. plasma .

Q. How do deuterium substitutions in this compound influence its metabolic pathways compared to the non-deuterated form?

  • Methodological Answer : Deuterium at metabolically labile sites (e.g., N-methyl groups) slows oxidation by hepatic CYPs. Key steps:

  • Metabolite Profiling : Use high-resolution MS to identify deuterium-retaining metabolites (e.g., hydroxylated derivatives with intact d8 labels) .
  • Enzyme Inhibition Assays : Compare CYP2D6/CYP3A4 inhibition IC50 values between deuterated and non-deuterated forms. A 2–3 fold increase in IC50 is typical due to reduced metabolic activation .

Q. How can researchers address batch-to-batch variability in isotopic purity during large-scale synthesis?

  • Methodological Answer : Implement Quality-by-Design (QbD) principles:

  • Critical Process Parameters (CPPs) : Monitor reaction time, deuterium source purity, and solvent drying (Karl Fischer titration < 50 ppm H2O) .
  • Process Analytical Technology (PAT) : Use in-line FTIR to track deuterium incorporation in real-time .

Data Contradiction Analysis

Q. How should conflicting data on the hydrolytic stability of this compound be addressed?

  • Methodological Answer : Discrepancies may stem from pH or excipient interactions.

  • Experimental Replication : Conduct hydrolysis studies in buffers (pH 1–9) and biological matrices (e.g., human plasma) .
  • Statistical Validation : Apply ANOVA to compare degradation rates across conditions. Use a p < 0.05 threshold for significance .

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